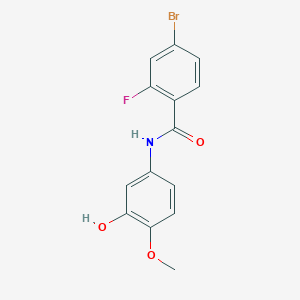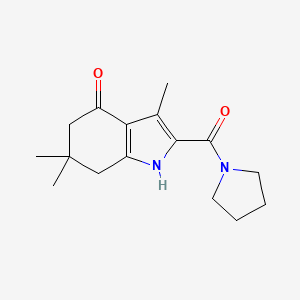
3,6,6-trimethyl-2-(pyrrolidine-1-carbonyl)-5,7-dihydro-1H-indol-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,6,6-trimethyl-2-(pyrrolidine-1-carbonyl)-5,7-dihydro-1H-indol-4-one, also known as TAK-659, is a potent and selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is a key enzyme involved in the signaling pathway of B cells, which play a critical role in the immune system. Inhibition of BTK has been shown to be effective in the treatment of various autoimmune diseases and cancers.
作用機序
3,6,6-trimethyl-2-(pyrrolidine-1-carbonyl)-5,7-dihydro-1H-indol-4-one is a potent and selective inhibitor of BTK, which plays a critical role in the signaling pathway of B cells. BTK is involved in the activation of downstream signaling pathways such as the NF-κB and PI3K pathways, which are important for the survival and proliferation of B cells. Inhibition of BTK by this compound leads to the suppression of these pathways and ultimately results in the inhibition of B cell activation, proliferation, and survival.
Biochemical and Physiological Effects:
This compound has been shown to have potent inhibitory effects on BTK activity in both in vitro and in vivo studies. It has also been shown to inhibit the proliferation of B cells and induce apoptosis in B cell malignancies. In addition, this compound has been shown to have anti-inflammatory effects in autoimmune diseases by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6.
実験室実験の利点と制限
One of the main advantages of 3,6,6-trimethyl-2-(pyrrolidine-1-carbonyl)-5,7-dihydro-1H-indol-4-one is its high potency and selectivity for BTK, which makes it a valuable tool for studying the role of BTK in various diseases. However, one limitation of this compound is its low solubility, which can make it difficult to work with in certain experiments. In addition, this compound has not been extensively studied in non-human models, which limits its potential applications in preclinical studies.
将来の方向性
There are several potential future directions for the study of 3,6,6-trimethyl-2-(pyrrolidine-1-carbonyl)-5,7-dihydro-1H-indol-4-one. One area of interest is the development of combination therapies with other drugs that target different pathways in B cells. Another area of interest is the study of this compound in non-human models to further understand its efficacy and potential side effects. Additionally, the development of more soluble forms of this compound could potentially improve its utility in lab experiments. Overall, this compound has shown great potential as a therapeutic agent for various diseases and warrants further study.
合成法
The synthesis of 3,6,6-trimethyl-2-(pyrrolidine-1-carbonyl)-5,7-dihydro-1H-indol-4-one involves a multi-step process starting from commercially available starting materials. The key step involves the reaction of 3,6,6-trimethyl-2-oxo-5,6-dihydro-2H-pyran-4-carboxylic acid with pyrrolidine-1-carbonyl chloride to form the pyrrolidine-1-carbonyl derivative. This is followed by a condensation reaction with 4-amino-3,5-dimethylphenol to form the desired product, this compound.
科学的研究の応用
3,6,6-trimethyl-2-(pyrrolidine-1-carbonyl)-5,7-dihydro-1H-indol-4-one has been extensively studied for its potential therapeutic applications in various diseases. It has shown promising results in the treatment of B cell malignancies such as chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B cell lymphoma (DLBCL). It has also been shown to be effective in the treatment of autoimmune diseases such as rheumatoid arthritis and systemic lupus erythematosus (SLE).
特性
IUPAC Name |
3,6,6-trimethyl-2-(pyrrolidine-1-carbonyl)-5,7-dihydro-1H-indol-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O2/c1-10-13-11(8-16(2,3)9-12(13)19)17-14(10)15(20)18-6-4-5-7-18/h17H,4-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRDFZTWQPPJSHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC2=C1C(=O)CC(C2)(C)C)C(=O)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-(2',5'-dioxospiro[6,7,8,9-tetrahydrobenzo[7]annulene-5,4'-imidazolidine]-1'-yl)-N-methyl-N-propan-2-ylacetamide](/img/structure/B7454903.png)

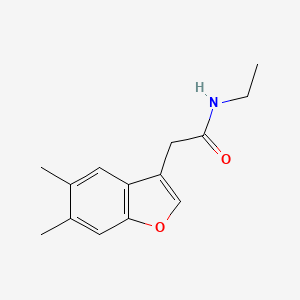
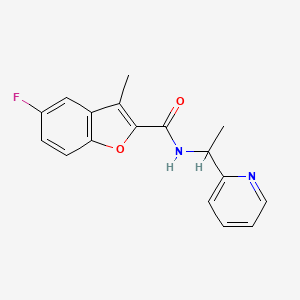
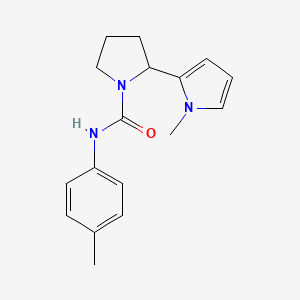
![4-[2-[3-(4-Fluorophenyl)-5-[[2-(4-methylphenyl)-1,3-thiazol-4-yl]methylsulfanyl]-1,2,4-triazol-4-yl]ethyl]morpholine](/img/structure/B7454948.png)
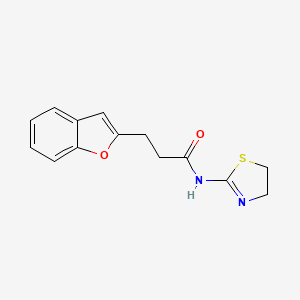
![spiro[1,3-dihydroquinazoline-2,3'-2,4-dihydro-1H-naphthalene]-4-one](/img/structure/B7454960.png)
![2-[[2-(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3-yl)acetyl]amino]-N-(2-phenylethyl)benzamide](/img/structure/B7454965.png)
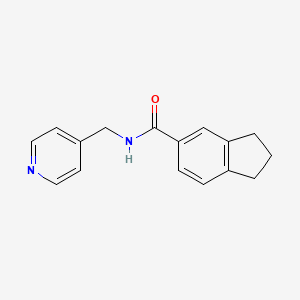


![5-[2-[[4-(2-methoxyethyl)-5-pyridin-4-yl-1,2,4-triazol-3-yl]sulfanyl]acetyl]-4-methyl-3,4-dihydro-1H-1,5-benzodiazepin-2-one](/img/structure/B7455008.png)
